6-ETHOXY-3-(4-ETHOXYBENZENESULFONYL)-1,4-DIHYDROQUINOLIN-4-ONE
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Overview
Description
6-Ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of ethoxy groups and a benzenesulfonyl group attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Ethoxy Groups: Ethoxy groups can be introduced via an ethylation reaction using ethyl iodide and a strong base like sodium hydride.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core, converting it to a fully saturated quinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
6-Ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one: Similar structure but with methoxy groups instead of ethoxy groups.
6-Chloro-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one: Contains chloro groups instead of ethoxy groups.
Uniqueness
6-Ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-3-24-13-5-8-15(9-6-13)26(22,23)18-12-20-17-10-7-14(25-4-2)11-16(17)19(18)21/h5-12H,3-4H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKQMHTEZBNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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